1-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
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Description
“1-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione” is a chemical compound that is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is also a common metabolite of several drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using spectroscopic methods . The structures of these compounds were predicted using Molinspiration and MolSoft programs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic substitution reactions . Additionally, a Diels–Alder reaction was reported in the synthesis of related compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using Molinspiration and MolSoft programs . These properties include molecular weight, hydrogen bond donors and acceptors, and adherence to Lipinski’s rule of five .Mechanism of Action
Target of Action
The primary target of this compound is the Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition results in the enhancement of the cleavage of PARP, which is a key step in the process of programmed cell death or apoptosis .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When the DNA repair is hindered, it leads to the accumulation of DNA damage in the cells, triggering apoptosis . This is particularly effective in cancer cells, which rely on efficient DNA repair for survival and proliferation.
Pharmacokinetics
The compound’s efficacy against human breast cancer cells suggests that it has sufficient bioavailability .
Result of Action
The compound exhibits moderate to significant efficacy against human breast cancer cells . Specifically, it enhances the phosphorylation of H2AX, a marker of DNA damage, and increases CASPASE 3/7 activity, which is involved in the execution-phase of cell apoptosis .
Future Directions
Properties
IUPAC Name |
1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c21-13-3-1-4-14(22)20(13)11-12-25(23,24)19-9-7-18(8-10-19)15-16-5-2-6-17-15/h2,5-6H,1,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWRCVSDPDCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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